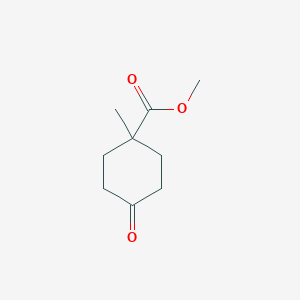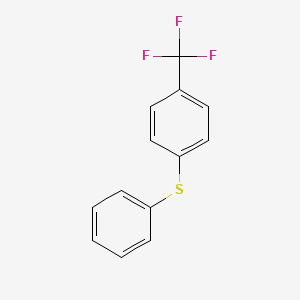
4-Trifluoromethyl diphenyl sulfide
Overview
Description
4-Trifluoromethyldiphenyl sulfide is a reactive compound . It has a molecular formula of C13H9F3S and a molecular weight of 254.27 .
Synthesis Analysis
The synthesis of 4-Trifluoromethyldiphenyl sulfide involves the reaction of naphthylboronic acid with phenol in dichloromethane, using copper (II) acetate and triethylamine . Another method involves the synthesis of symmetrical polyfluorinated diaryl sulfides from diaryl disulfides by heating with iron at high temperature .Molecular Structure Analysis
The molecular structure of 4-Trifluoromethyldiphenyl sulfide is represented by the formula C13H9F3S . The average mass is 254.271 Da and the monoisotopic mass is 254.037704 Da .Chemical Reactions Analysis
4-Trifluoromethyldiphenyl sulfide is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
4-Trifluoromethyldiphenyl sulfide has a melting point of 36 °C and a predicted boiling point of 314.8±42.0 °C. Its predicted density is 1.29±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
- 4-Trifluoromethyl diphenyl sulfide plays a role in the synthesis of various compounds. Markitanov et al. (2019) report its involvement in creating new 4-(trifluoromethyl)tetrahydrothiophenes with diverse functional groups, showcasing its versatility in organic synthesis (Markitanov et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Research by Su et al. (2020) highlights the use of compounds related to 4-trifluoromethyl diphenyl sulfide in the development of organic light-emitting diodes. Their study focuses on iridium(III) complexes with sulfur-containing ligands for efficient OLEDs, demonstrating the potential of such compounds in advanced electronic applications (Su et al., 2020).
Role in Electronic Materials
- Gileva et al. (2015) explored the use of a derivative of diphenyl sulfide in synthesizing new polyarylenephthalides, which exhibit electronic switching effects. This suggests potential applications in the field of electronic materials (Gileva et al., 2015).
Contributions to Molecular Studies
- In molecular studies, Goodhand and Hamor (1989) analyzed the structures of fluorinated diphenyl sulfides, providing valuable insights into the molecular geometry and interactions of these compounds, which could have implications for further chemical research and applications (Goodhand & Hamor, 1989).
Impact on Organic Synthesis
- Duan et al. (2016) found that a derivative of diphenyl sulfide could be an efficient source of trifluoromethylcarbene, a highly useful intermediate in organic synthesis. This highlights the compound's role in facilitating diverse synthetic processes (Duan et al., 2016).
Utilization in Polymer Research
- Kim et al. (2013) synthesized polyimides with trifluoromethyl pendent groups, using derivatives of 4-trifluoromethyl diphenyl sulfide. This research opens up avenues in polymer science, particularly in creating materials with specific thermal and optical properties (Kim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-phenylsulfanyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQZDUABIJNHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540805 | |
| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethyl diphenyl sulfide | |
CAS RN |
53451-90-4 | |
| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



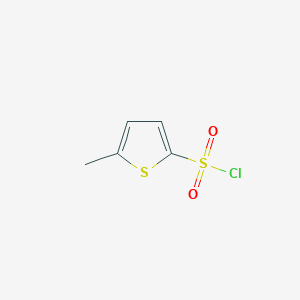
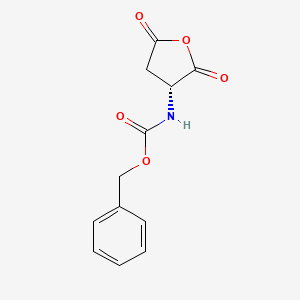
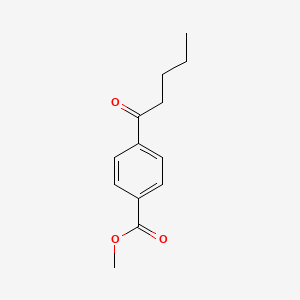
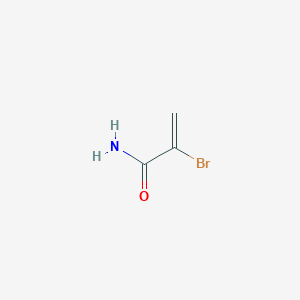
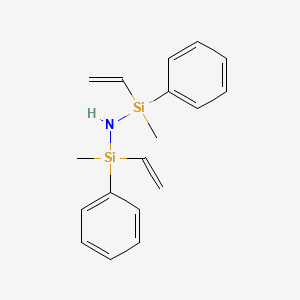
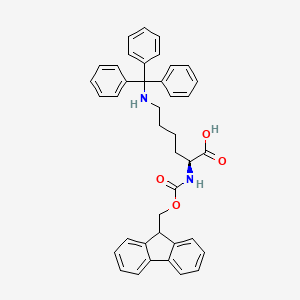
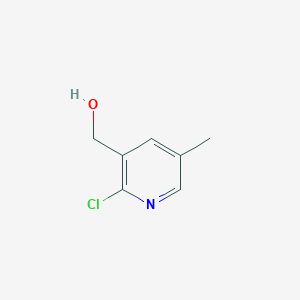
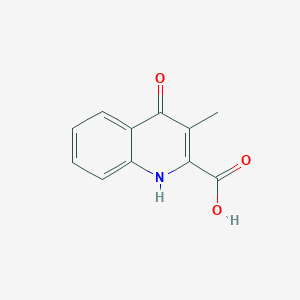
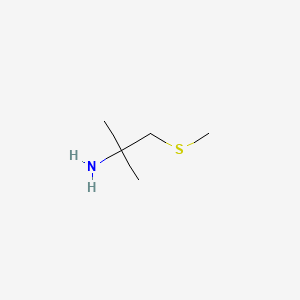
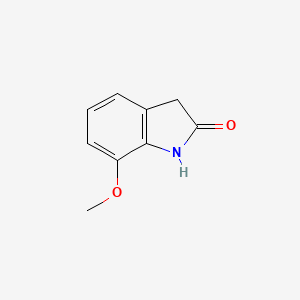
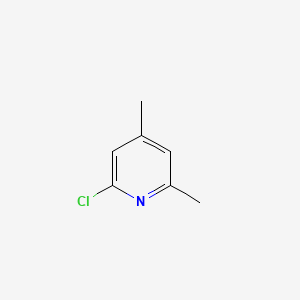
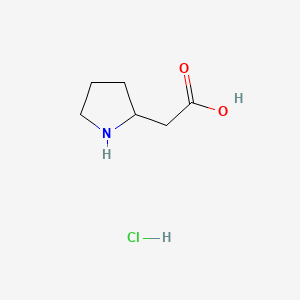
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)
